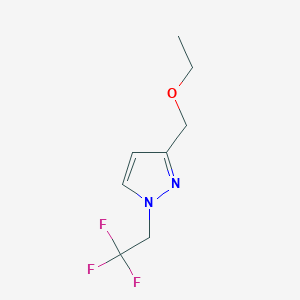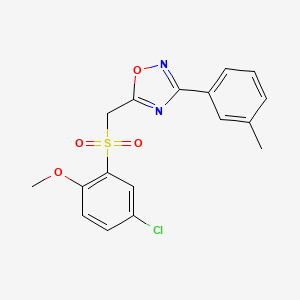![molecular formula C22H26N2O4 B2975061 N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954247-92-8](/img/structure/B2975061.png)
N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. It has been mentioned in the context of various studies, including those related to anticancer evaluation and antidiabetic potential .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of benzodioxol carboxamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzo[d][1,3]dioxole-5-carboxamide core with a 4-(2-phenylmorpholino)butyl group attached to the nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, studies on similar compounds provide some insights. For instance, one study reported the inhibitory effect of a compound on cancer cells, which was investigated via morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .Scientific Research Applications
Synthesis and Material Science
- Polyamides with Flexible Main-chain Ether Linkages : Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol shows that these polyamides exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible films. These materials have potential applications in coatings, films, and high-performance polymers (Hsiao et al., 2000).
Pharmaceutical Research
Antitumor Agents : Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents highlight the importance of the N-phenyl benzamide moiety in achieving significant bioactivity. Such research underscores the potential of N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide derivatives in developing new antipsychotic medications (Norman et al., 1996).
Antibacterial and Antifungal Activities : The study on 2-Benzoylamino-N-phenyl-benzamide derivatives prepared from benzoxazinone and substituted anilines, utilizing Keggin-type heteropolyacids as catalysts, reveals their significant antibacterial and antifungal properties. This suggests that similar this compound derivatives could be explored for antimicrobial applications (Ighilahriz-Boubchir et al., 2017).
Anti-Tubercular Applications : Research on 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide compounds demonstrates promising anti-tubercular activity, underscoring the potential for this compound derivatives in tuberculosis treatment (Nimbalkar et al., 2018).
Future Directions
The future directions for research on “N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide” could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Additionally, in vivo experiments could be conducted to evaluate the antidiabetic impact of similar compounds .
properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-22(18-8-9-19-20(14-18)28-16-27-19)23-10-4-5-11-24-12-13-26-21(15-24)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXXOVNUMLQWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)
![N-1,3-benzodioxol-5-yl-N-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2974988.png)
![phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2974990.png)

![Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2974992.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2974994.png)
![1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2974998.png)
![5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2974999.png)